molecular formula C20H18N6 B14407086 N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine CAS No. 85182-23-6

N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine

Cat. No.: B14407086
CAS No.: 85182-23-6
M. Wt: 342.4 g/mol
InChI Key: MVACHAYJGUBWJX-UHFFFAOYSA-N
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Description

N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is a chemical compound known for its unique structure and properties It is composed of two 3-methylpyridin-2-yl groups attached to a phthalazine-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine typically involves the reaction of phthalazine-1,4-diamine with 3-methylpyridine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The temperature and pH of the reaction mixture are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N1,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N′-diphenyl-N,N′-bis(3,3′-methylphenyl)-[(1,1′-biphenyl)]-4,4′-diamine
  • N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N,N′-bis(3-ethyl-phenyl)-ethane-1,2-diamine

Uniqueness

N~1~,N~4~-Bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine is unique due to its specific structural arrangement and the presence of 3-methylpyridin-2-yl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

85182-23-6

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

1-N,4-N-bis(3-methylpyridin-2-yl)phthalazine-1,4-diamine

InChI

InChI=1S/C20H18N6/c1-13-7-5-11-21-17(13)23-19-15-9-3-4-10-16(15)20(26-25-19)24-18-14(2)8-6-12-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26)

InChI Key

MVACHAYJGUBWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC2=NN=C(C3=CC=CC=C32)NC4=C(C=CC=N4)C

Origin of Product

United States

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